![molecular formula C7H18N2S B14239678 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- CAS No. 460710-77-4](/img/structure/B14239678.png)
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- is a chemical compound with the molecular formula C7H18N2S. This compound is characterized by the presence of a thiol group, an amino group, and a methyl group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- typically involves the reaction of 2-methyl-2-propanethiol with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, simpler thiol derivatives from reduction, and substituted amines from substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Aminopropyl)amino]ethanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
1-Propanethiol, 2-[(3-aminopropyl)amino]-, dihydrochloride: Contains a similar thiol and amino group arrangement but in a different molecular context.
Uniqueness
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
460710-77-4 |
|---|---|
Molekularformel |
C7H18N2S |
Molekulargewicht |
162.30 g/mol |
IUPAC-Name |
1-(3-aminopropylamino)-2-methylpropane-2-thiol |
InChI |
InChI=1S/C7H18N2S/c1-7(2,10)6-9-5-3-4-8/h9-10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
WZLXJCDFGHMCLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNCCCN)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


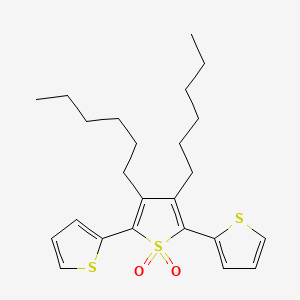
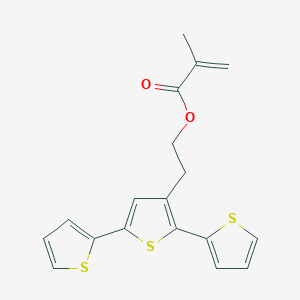
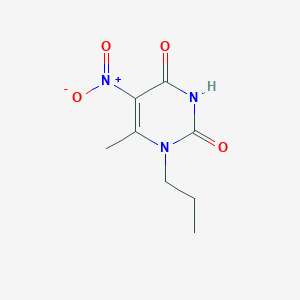
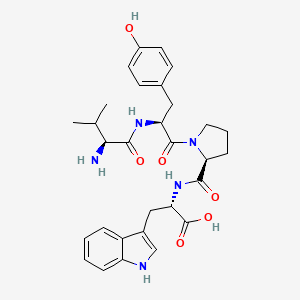
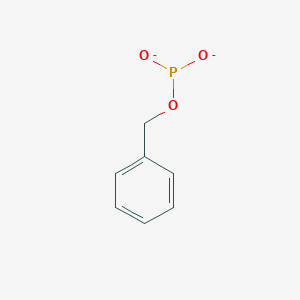
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
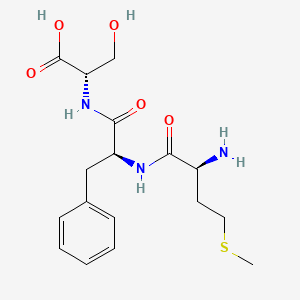
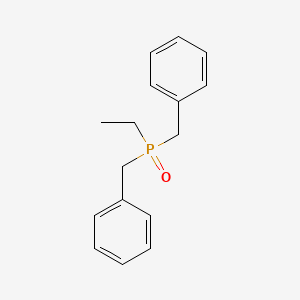
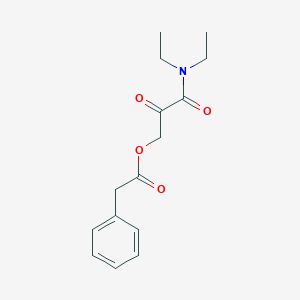
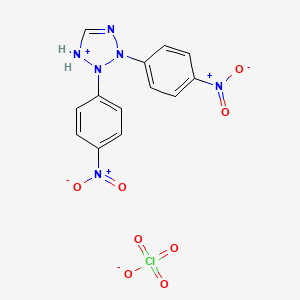
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
